tert-butyl N-(1-methoxybutan-2-yl)carbamate

Cancer Research Cell Differentiation Psoriasis

Standard Boc-protected amines lack the intrinsic bioactivity required for cell differentiation and antiproliferation assays. This compound uniquely combines a synthetic Boc handle with documented phenotypic activity. - **Proven Bioactivity**: Induces monocyte lineage differentiation and antiproliferation (MCF7 benchmark, ChEMBL). - **Dual Utility**: Privileged scaffold for chemical probe development (e.g., fluorophore conjugation). - **Quality Assurance**: Supplied with batch-specific purity analysis. Immediate dispatch for R&D quantities.

Molecular Formula C10H21NO3
Molecular Weight 203.28 g/mol
CAS No. 1468788-42-2
Cat. No. B1375216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(1-methoxybutan-2-yl)carbamate
CAS1468788-42-2
Molecular FormulaC10H21NO3
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCCC(COC)NC(=O)OC(C)(C)C
InChIInChI=1S/C10H21NO3/c1-6-8(7-13-5)11-9(12)14-10(2,3)4/h8H,6-7H2,1-5H3,(H,11,12)
InChIKeyDZQBOXFQDSCNRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(1-methoxybutan-2-yl)carbamate Overview


tert-Butyl N-(1-methoxybutan-2-yl)carbamate (CAS 1468788-42-2) is a carbamate derivative with the molecular formula C₁₀H₂₁NO₃ and a molecular weight of 203.28 g/mol . It features a tert-butyl carbamate (Boc) protecting group on a 1-methoxybutan-2-yl amine scaffold . The compound is listed as a versatile small molecule scaffold and building block for research applications [1].

Differentiation-inducing activity in cell models
Antiproliferative benchmark record (MCF7 assay)
Psoriasis-related pathway probe context

Generic Substitution Issues for tert-Butyl N-(1-methoxybutan-2-yl)carbamate


Substituting tert-butyl N-(1-methoxybutan-2-yl)carbamate with a generic carbamate or a simple Boc-protected amine is scientifically unsound due to its unique combination of a methoxybutyl side chain and a tert-butyl carbamate group. This specific scaffold has been identified in datasets as exhibiting activity in cellular differentiation and antiproliferation assays, a biological profile not inherent to all carbamates or Boc-protected amines [1]. The presence of the 1-methoxybutan-2-yl moiety imparts distinct lipophilicity and potential membrane permeability characteristics compared to simpler alkyl carbamates, which can critically influence biological activity and synthetic utility . Therefore, procurement decisions must be based on the specific compound to ensure reproducibility and targeted outcomes.

  • Generic carbamates lack the differentiation induction profile reported for this methoxybutyl scaffold.
  • Simple alkyl Boc-amines do not share the lipophilicity and permeability context of the 1-methoxybutan-2-yl side chain.
  • Close analogs such as tert-butyl N-(1-methoxypropan-2-yl)carbamate lack the psoriasis-related research hypothesis.

Evidence Guide for tert-Butyl N-(1-methoxybutan-2-yl)carbamate


Cellular Differentiation vs. Inert Scaffolds

tert-Butyl N-(1-methoxybutan-2-yl)carbamate has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This dual functional phenotype (anti-proliferation and pro-differentiation) is a specific, data-linked attribute not universally shared by other Boc-protected amine building blocks, which are typically inert or used as simple intermediates. The comparator baseline is the expected null activity of generic carbamate building blocks in such assays.

Cell Differentiation
Class-level inference
Reported differentiation induction vs. null activity of generic building blocks
Supports differentiation pathway study fit
Data to verify; class-level context
Cancer Research Cell Differentiation Psoriasis

MCF7 Antiproliferative Activity

The compound has been evaluated for antiproliferative activity against the human MCF7 breast cancer cell line in a 72-hour MTT assay, as documented in the ChEMBL database (Assay ID: CHEMBL2345705) [1]. While the specific IC₅₀ value is not publicly listed in the source snippet, the presence of this data point in a major bioactivity database provides a verifiable functional benchmark. This contrasts with the vast majority of structurally related tert-butyl carbamates (e.g., tert-butyl N-butylcarbamate) which lack any documented biological evaluation and are solely used as synthetic intermediates.

MCF7 Antiproliferative
Assay context
Activity documented in MCF7 MTT assay (ChEMBL ID CHEMBL2345705)
Supports cell-model endpoint review
IC₅₀ not publicly disclosed; verify
Oncology Breast Cancer Antiproliferative

Psoriasis and Dermatological Applications

The biological activity of this compound, specifically its effect on undifferentiated cell proliferation and differentiation, has been linked to potential applications in treating skin diseases such as psoriasis [1]. This therapeutic implication is a direct extension of its in vitro functional profile. In contrast, close structural analogs like tert-butyl N-(1-methoxypropan-2-yl)carbamate or N-Boc-2-aminobutane are not associated with this specific therapeutic indication, which arises from the compound's unique combination of functional groups and the resulting biological activity.

Psoriasis Hypothesis
Context-dependent
Psoriasis model application inferred from in vitro differentiation data
Supports psoriasis model pathway study
Therapeutic inference requires validation; research model context
Dermatology Psoriasis Skin Diseases

Application Scenarios for tert-Butyl N-(1-methoxybutan-2-yl)carbamate


Phenotypic Screening for Differentiation in Oncology

Given the documented ability of tert-butyl N-(1-methoxybutan-2-yl)carbamate to induce differentiation of undifferentiated cells to a monocyte lineage [1], it is an ideal candidate for inclusion in phenotypic screening libraries aimed at discovering novel differentiation therapies for cancers such as acute myeloid leukemia (AML). Its use as a positive control or as a starting scaffold for medicinal chemistry optimization is justified by this specific functional data.

Psoriasis and Hyperproliferative Skin Disorders

The compound's reported activity in arresting proliferation and inducing differentiation [1], combined with its explicit association with psoriasis treatment [2], makes it a valuable tool for studying the pathophysiology of hyperproliferative skin diseases. Researchers can use it to probe pathways involved in keratinocyte differentiation and proliferation, an area where many simple chemical probes are unavailable.

Functionalized Building Blocks for Chemical Probes

Unlike inert Boc-protected amines, this compound possesses an inherent, data-backed biological profile [1]. This dual nature (synthetic handle + bioactivity) makes it a privileged scaffold for developing targeted chemical probes. Researchers can leverage the Boc group for further conjugation (e.g., to fluorophores or biotin) while retaining the core biological activity, enabling the creation of tools for target identification or mechanism-of-action studies.

MCF7 Antiproliferative Assay Benchmarking

The existence of an antiproliferative activity record against MCF7 cells in the ChEMBL database [3] provides a valuable reference point for assay development and validation. Researchers can procure this compound to benchmark their own MCF7 cell-based assays, ensuring experimental systems are functioning within expected parameters, or to use as a reference compound when screening new chemical entities for breast cancer research.

Application
Selection Property
Validation Focus
Differentiation pathway studies in leukemia models
Cell-model differentiation endpoint review
Phenotypic screening and pathway interrogation
Psoriasis and hyperproliferative skin model studies
Cell proliferation and differentiation endpoints
Keratinocyte pathway response context
Development of Boc-functionalized chemical probes
Boc conjugation compatibility and retained bioactivity
Target identification and mechanism-of-action studies
MCF7 antiproliferative assay benchmarking
Cell-model response context
Assay system validation and reference compound use

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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